![molecular formula C44H42O2 B14215352 1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene CAS No. 575493-71-9](/img/structure/B14215352.png)
1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene is a chemical compound characterized by its unique molecular structure, which includes a decane backbone linked to dipyrene units through oxymethylene bridges
Métodos De Preparación
The synthesis of 1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene typically involves the reaction of decane-1,10-diol with pyrene derivatives under specific conditions. One common method includes the use of a solvent such as ethanol, where the decane-1,10-diol is reacted with pyrene-1-carbaldehyde in the presence of an acid catalyst to form the desired compound. The reaction mixture is usually refluxed for several hours, followed by purification steps such as recrystallization to obtain the pure product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxymethylene bridges can be replaced by other functional groups such as halides or amines under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a component in diagnostic tools, is ongoing.
Mecanismo De Acción
The mechanism by which 1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene exerts its effects is primarily through its interaction with molecular targets such as enzymes, receptors, or other macromolecules. The oxymethylene bridges and pyrene units allow for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the context of its application .
Comparación Con Compuestos Similares
1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene can be compared with other similar compounds, such as:
Decane-1,10-diylbis(oxymethylene)diphenyl: This compound has phenyl groups instead of pyrene units, resulting in different chemical and physical properties.
1,1’-[Decane-1,10-diylbis(oxymethylene)]dibenzene: Similar to the diphenyl derivative but with benzene units, offering a simpler structure and different reactivity.
1,1’-[Decane-1,10-diylbis(oxymethylene)]dinaphthalene: This compound includes naphthalene units, providing unique optical and electronic properties compared to the pyrene derivative.
The uniqueness of 1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene lies in its pyrene units, which confer specific photophysical properties, making it particularly useful in applications requiring fluorescence or other light-based interactions .
Propiedades
Número CAS |
575493-71-9 |
|---|---|
Fórmula molecular |
C44H42O2 |
Peso molecular |
602.8 g/mol |
Nombre IUPAC |
1-[10-(pyren-1-ylmethoxy)decoxymethyl]pyrene |
InChI |
InChI=1S/C44H42O2/c1(3-5-7-27-45-29-37-21-19-35-17-15-31-11-9-13-33-23-25-39(37)43(35)41(31)33)2-4-6-8-28-46-30-38-22-20-36-18-16-32-12-10-14-34-24-26-40(38)44(36)42(32)34/h9-26H,1-8,27-30H2 |
Clave InChI |
FMVBPEYUDDFFEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCCCCCCCCCCOCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


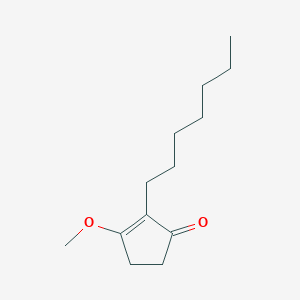
![Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate](/img/structure/B14215291.png)
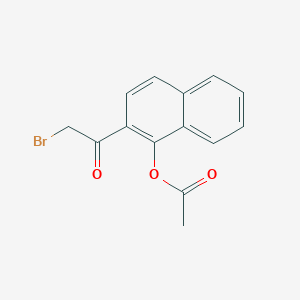
![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)


![4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14215317.png)
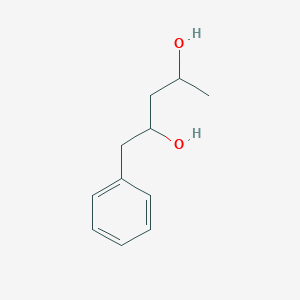
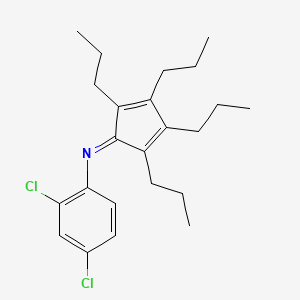
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
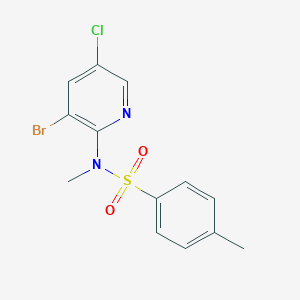

![2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14215374.png)
![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
